molecular formula C12H18 B14570728 7-Ethyl-1-(propan-2-yl)cyclohepta-1,3,5-triene CAS No. 61456-06-2

7-Ethyl-1-(propan-2-yl)cyclohepta-1,3,5-triene

Cat. No.: B14570728
CAS No.: 61456-06-2
M. Wt: 162.27 g/mol
InChI Key: JTKIMOHQEBDCGT-UHFFFAOYSA-N
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Description

7-Ethyl-1-(propan-2-yl)cyclohepta-1,3,5-triene is an organic compound that belongs to the class of cycloheptatrienes. This compound features a seven-membered ring with three conjugated double bonds, an ethyl group at the 7th position, and an isopropyl group at the 1st position. Cycloheptatrienes are known for their interesting chemical properties and have been studied extensively in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethyl-1-(propan-2-yl)cyclohepta-1,3,5-triene can be achieved through various methods. Another method involves the pyrolysis of the adduct of cyclohexene and dichlorocarbene, followed by functional group modifications .

Industrial Production Methods

Industrial production of this compound typically involves large-scale photochemical reactions using benzene and diazomethane, followed by catalytic processes to introduce the ethyl and isopropyl groups. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Ethyl-1-(propan-2-yl)cyclohepta-1,3,5-triene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds to single bonds, resulting in a saturated cycloheptane derivative.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Hydrogen gas (H₂) with a palladium (Pd) catalyst.

    Substitution: Halogens (e.g., Br₂) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated cycloheptane derivatives.

    Substitution: Halogenated cycloheptatrienes.

Scientific Research Applications

7-Ethyl-1-(propan-2-yl)cyclohepta-1,3,5-triene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Ethyl-1-(propan-2-yl)cyclohepta-1,3,5-triene involves its interaction with molecular targets through its conjugated double bonds. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The compound’s unique structure allows it to participate in various chemical pathways, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Cycloheptatriene: The parent compound with no substituents.

    Azulene: Composed of fused cyclopentadiene and cycloheptatriene rings.

    Heptalene: Composed of two fused cycloheptatriene rings.

Uniqueness

7-Ethyl-1-(propan-2-yl)cyclohepta-1,3,5-triene is unique due to the presence of both ethyl and isopropyl groups, which influence its chemical reactivity and physical properties. These substituents can affect the compound’s stability, solubility, and interactions with other molecules, making it distinct from other cycloheptatriene derivatives.

Properties

CAS No.

61456-06-2

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

IUPAC Name

7-ethyl-1-propan-2-ylcyclohepta-1,3,5-triene

InChI

InChI=1S/C12H18/c1-4-11-8-6-5-7-9-12(11)10(2)3/h5-11H,4H2,1-3H3

InChI Key

JTKIMOHQEBDCGT-UHFFFAOYSA-N

Canonical SMILES

CCC1C=CC=CC=C1C(C)C

Origin of Product

United States

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